molecular formula C20H17BrN2O5S B298432 [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

カタログ番号 B298432
分子量: 477.3 g/mol
InChIキー: JASJXSBTKIDXIK-NFFGIOBBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid, also known as BMTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BMTA is a thiazolidinone derivative that has been shown to have a variety of biochemical and physiological effects. In

作用機序

The mechanism of action of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that this compound can improve insulin sensitivity, reduce inflammation, and have neuroprotective effects.

実験室実験の利点と制限

One advantage of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is its potential for use in cancer therapy, diabetes therapy, and neurodegenerative disease therapy. This compound has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for these applications. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

将来の方向性

There are several future directions for research on [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and human clinical trials.

合成法

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can be synthesized through a multistep process that involves the reaction of 4-bromo-2-nitrophenol with thiosemicarbazide, followed by the reduction of the resulting nitro compound with iron powder. The resulting product is then reacted with 4-methoxybenzaldehyde and acetic anhydride to yield this compound.

科学的研究の応用

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been studied for its potential applications in a variety of scientific research fields, including cancer research, diabetes research, and neurodegenerative disease research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce inflammation, suggesting that it may have therapeutic potential for the treatment of type 2 diabetes. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and may have potential for the treatment of Alzheimer's disease and Parkinson's disease.

特性

分子式

C20H17BrN2O5S

分子量

477.3 g/mol

IUPAC名

2-[4-bromo-2-[(Z)-[2-(4-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H17BrN2O5S/c1-23-19(26)17(29-20(23)22-14-4-6-15(27-2)7-5-14)10-12-9-13(21)3-8-16(12)28-11-18(24)25/h3-10H,11H2,1-2H3,(H,24,25)/b17-10-,22-20?

InChIキー

JASJXSBTKIDXIK-NFFGIOBBSA-N

異性体SMILES

CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC(=O)O)/SC1=NC3=CC=C(C=C3)OC

SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)SC1=NC3=CC=C(C=C3)OC

正規SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)SC1=NC3=CC=C(C=C3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。